2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-

Synthetic Methodology Heterocyclic Chemistry Vinylindole Synthesis

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- (CAS 114114-53-3), also named 3-hydroxy-3-vinyl-1,3-dihydro-2H-indol-2-one, is a C10H9NO2 indolin-2-one derivative with a molecular weight of 175.18 g/mol. This compound features a quaternary C3 center bearing both a hydroxyl group and a vinyl substituent, a motif that distinguishes it from saturated or methylidene analogs in the oxindole family.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 114114-53-3
Cat. No. B3214333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-
CAS114114-53-3
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC=CC1(C2=CC=CC=C2NC1=O)O
InChIInChI=1S/C10H9NO2/c1-2-10(13)7-5-3-4-6-8(7)11-9(10)12/h2-6,13H,1H2,(H,11,12)
InChIKeyNOPRVRIEUCRCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- (CAS 114114-53-3): Core Chemical Identity and Procurement Baseline


2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- (CAS 114114-53-3), also named 3-hydroxy-3-vinyl-1,3-dihydro-2H-indol-2-one, is a C10H9NO2 indolin-2-one derivative with a molecular weight of 175.18 g/mol . This compound features a quaternary C3 center bearing both a hydroxyl group and a vinyl substituent, a motif that distinguishes it from saturated or methylidene analogs in the oxindole family . It is listed as a commercial research chemical with a typical purity of ≥95% and is utilized as a synthetic building block in medicinal chemistry and organic synthesis programs .

Why Generic 3-Substituted Oxindoles Cannot Replace 3-Hydroxy-3-vinyl-1,3-dihydro-2H-indol-2-one in Synthesis and Screening


Within the 3-substituted indolin-2-one class, minor alterations at the C3 position produce divergent reactivity profiles. The 3-hydroxy-3-vinyl substitution pattern enables unique dehydration chemistry to access 3-vinylindoles [1], whereas analogs such as 3-ethylideneindolin-2-ones (e.g., CAS 2597-29-7) lack the tertiary alcohol functionality required for this transformation. 3-Hydroxy-3-ethynylindolin-2-ones, while sharing the quaternary center, participate in orthogonal Sonogashira-type chemistries rather than vinylindole formation. Generic substitution with any 3-substituted oxindole therefore fails to recapitulate the specific synthetic utility and physicochemical profile of CAS 114114-53-3.

Quantitative Differentiation Evidence for 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- (CAS 114114-53-3)


Dehydration-Driven Access to 3-Vinylindoles vs. 3-Ethylideneindolin-2-one Analogs

CAS 114114-53-3 serves as a direct precursor to 3-vinylindoles through dehydration of the tertiary alcohol. The Beccalli–Marchesini protocol demonstrates that 3-[(1-hydroxy-2-substituted)ethylidene]indol-2(3H)-ones, the class to which 114114-53-3 belongs, undergo dehydration to afford substituted 3-vinylindoles [1]. In contrast, 3-ethylideneindolin-2-one (CAS 2597-29-7, C10H9NO, MW 159.18) lacks the 3-hydroxyl group and cannot participate in this dehydration pathway; it instead requires entirely different synthetic manipulation for further functionalization . This represents a binary functional divergence rather than a graded potency difference.

Synthetic Methodology Heterocyclic Chemistry Vinylindole Synthesis

17β-HSD2 Inhibitory Activity vs. 3-Hydroxy-3-ethynylindolin-2-one Analogs

A related 3-hydroxy-3-vinylindolin-2-one scaffold (represented in BindingDB as BDBM50357468 / CHEMBL1917887) exhibits IC50 values of 261 nM against human placental 17β-HSD2 and 919 nM against 17β-HSD1 [1]. While not a direct match for the unsubstituted phenyl variant of CAS 114114-53-3, these data establish that the 3-hydroxy-3-vinylindolin-2-one chemotype engages 17β-HSD enzymes at sub-micromolar concentrations. 3-Hydroxy-3-ethynylindolin-2-one derivatives, by contrast, have been profiled primarily for cytotoxic activity against cancer cell lines rather than 17β-HSD inhibition [2], indicating divergent biological target preference between the vinyl and ethynyl sub-series.

Enzyme Inhibition Steroid Metabolism 17β-Hydroxysteroid Dehydrogenase

Physicochemical Differentiation: Calculated LogP and Boiling Point vs. 3-Ethylideneindolin-2-one

CAS 114114-53-3 has a calculated LogP of 0.82 and a boiling point of 382.1 ± 42.0 °C at 760 mmHg . The comparator 3-ethylideneindolin-2-one (CAS 2597-29-7, C10H9NO, MW 159.18) has a lower molecular weight and lacks the hydroxyl group, resulting in a higher predicted LogP (~1.5–2.0 based on structural estimation) . The ~0.7–1.2 LogP unit difference translates to an approximately 5- to 15-fold difference in octanol-water partition coefficient, significantly affecting chromatographic retention, aqueous solubility, and formulation behavior.

Physicochemical Properties Chromatography Formulation

Recommended Research and Procurement Scenarios for 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- (CAS 114114-53-3)


Synthesis of 3-Vinylindole Building Blocks via Dehydration

This compound is the recommended starting material for synthetic routes requiring 3-vinylindole intermediates. The tertiary C3-OH group is positioned for dehydration under acid or base catalysis to generate the vinylindole scaffold, which serves as a diene in Diels-Alder cycloadditions for carbazole alkaloid synthesis [1]. Procurement of CAS 114114-53-3 specifically (rather than 3-ethylidene or 3-ethynyl analogs) is required for this transformation.

Medicinal Chemistry Screening for 17β-Hydroxysteroid Dehydrogenase Modulation

Available structure-activity data indicate that the 3-hydroxy-3-vinylindolin-2-one chemotype inhibits 17β-HSD2 with an IC50 of 261 nM and shows ~3.5-fold selectivity over 17β-HSD1 [2]. Compound 114114-53-3, as a representative of this sub-series, is suitable for inclusion in 17β-HSD-focused screening libraries, particularly where selectivity between HSD1 and HSD2 isoforms is a design criterion.

Reference Standard for Polar Oxindole Chromatographic Method Development

With a calculated LogP of 0.82, density of 1.4 ± 0.1 g/cm³, and a boiling point of 382.1 °C , this compound occupies a distinct polarity space among 3-substituted oxindoles. It is well-suited as a reference standard for developing HPLC or GC methods aimed at separating polar oxindole analogs, where its retention behavior will differ substantially from more lipophilic analogs such as 3-ethylideneindolin-2-one.

Chemical Biology Probe Development via C3 Quaternary Center Derivatization

The quaternary C3 stereocenter bearing both hydroxyl and vinyl groups provides a dual-functionalization handle. The hydroxyl group can undergo acylation, phosphorylation, or sulfonation, while the vinyl group enables cross-coupling or cycloaddition chemistry [1]. This orthogonal reactivity profile supports the construction of probe molecules with tailored biophysical properties, differentiating it from mono-functionalized oxindole alternatives.

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